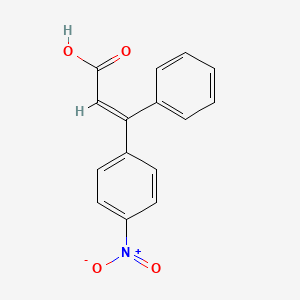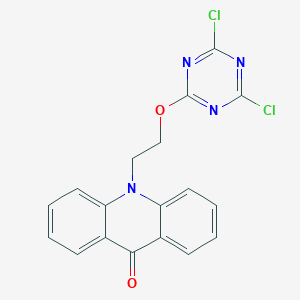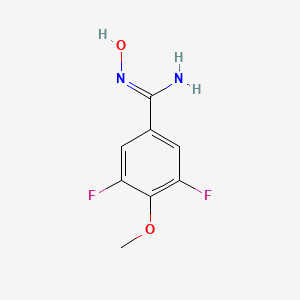
3-(4-(4-Methoxyphenyl)-1H-1,2,3-triazol-1-yl)-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-(4-Methoxyphenyl)-1H-1,2,3-triazol-1-yl)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a chromenone core linked to a triazole ring, which is further substituted with a methoxyphenyl group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(4-Methoxyphenyl)-1H-1,2,3-triazol-1-yl)-2H-chromen-2-one typically involves a multi-step process. One common method includes the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as piperidine.
Click Chemistry Reaction: The triazole ring is introduced via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This involves the reaction of an azide derivative of the chromenone with an alkyne derivative of the methoxyphenyl group.
Final Coupling: The final step involves coupling the triazole-substituted chromenone with the methoxyphenyl group under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
3-(4-(4-Methoxyphenyl)-1H-1,2,3-triazol-1-yl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
科学研究应用
3-(4-(4-Methoxyphenyl)-1H-1,2,3-triazol-1-yl)-2H-chromen-2-one has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound can be used as a precursor for the synthesis of other complex molecules in the pharmaceutical industry.
作用机制
The mechanism of action of 3-(4-(4-Methoxyphenyl)-1H-1,2,3-triazol-1-yl)-2H-chromen-2-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical cellular pathways, resulting in the suppression of cell growth and proliferation .
相似化合物的比较
Similar Compounds
- 4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate
- Diphenyl-N-heteroaromatic Compounds
Uniqueness
3-(4-(4-Methoxyphenyl)-1H-1,2,3-triazol-1-yl)-2H-chromen-2-one is unique due to its specific combination of a chromenone core and a triazole ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for targeted drug design and development.
属性
分子式 |
C18H13N3O3 |
|---|---|
分子量 |
319.3 g/mol |
IUPAC 名称 |
3-[4-(4-methoxyphenyl)triazol-1-yl]chromen-2-one |
InChI |
InChI=1S/C18H13N3O3/c1-23-14-8-6-12(7-9-14)15-11-21(20-19-15)16-10-13-4-2-3-5-17(13)24-18(16)22/h2-11H,1H3 |
InChI 键 |
ZRKXPTRGNUSFMC-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2=CN(N=N2)C3=CC4=CC=CC=C4OC3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


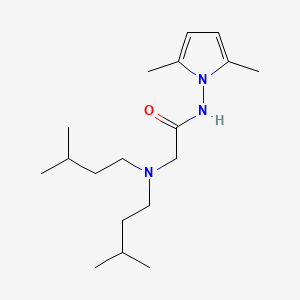
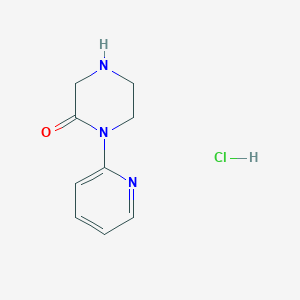
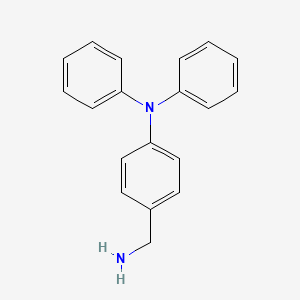



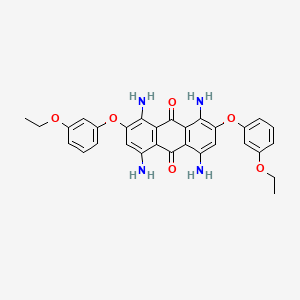
![(3S,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine hydrochloride](/img/structure/B13124988.png)

